molecular formula C7H8BIO3 B569776 (2-Iodo-5-methoxyphenyl)boronic acid CAS No. 89694-50-8

(2-Iodo-5-methoxyphenyl)boronic acid

Cat. No. B569776
CAS RN: 89694-50-8
M. Wt: 277.852
InChI Key: XQYAEIDOJUNIGY-UHFFFAOYSA-N
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Description

“(2-Iodo-5-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number 89694-50-8 . It is used in research and development . It can be used to promote direct amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .


Synthesis Analysis

An efficient and versatile synthesis of ortho-iodobiphenylboronic acids via the highly regioselective metal–iodine exchange (MIE) of 2,3-diiodobiphenyls is reported . The site-selectivity is very much controlled by the size of the biphenyl fragment, providing only the terminal arylboronic acid derivatives in excellent site-selectivity .


Molecular Structure Analysis

The molecular weight of “(2-Iodo-5-methoxyphenyl)boronic acid” is 277.85 . The molecular formula is C7H8IO3B . The canonical SMILES structure is B(C1=C(C=CC(=C1)OC)I)(O)O .


Chemical Reactions Analysis

“(2-Iodo-5-methoxyphenyl)boronic acid” has been used in the catalytic protodeboronation of pinacol boronic esters . It has also been used in the amidation reaction at ambient temperature .


Physical And Chemical Properties Analysis

The melting point of “(2-Iodo-5-methoxyphenyl)boronic acid” is 202-207 ℃ . The exact mass is 277.96112 . The compound is not applicable for flash point .

Scientific Research Applications

  • Fluorescence Quenching Studies : Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols using aniline as a quencher. These studies are crucial in understanding the photophysical behavior of such compounds (Geethanjali et al., 2015).

  • Formation of Tetraarylpentaborates : Research involving the reaction of (4-methoxyphenyl)boronic acid with aryloxorhodium complexes has led to the formation of tetraarylpentaborates. These compounds have potential applications in organometallic chemistry and catalysis (Nishihara et al., 2002).

  • Synthesis of Ortho-Iodobiphenylboronic Acid Derivatives : An efficient method for the synthesis of ortho-iodobiphenylboronic acids has been reported, which shows potential in pharmaceuticals and organic synthesis. These compounds have shown antimicrobial activity and potential as organocatalysts (Al‐Zoubi et al., 2020).

  • Study of Boron Enolates in Aldol Reactions : Boron enolates, generated from α-iodo ketones and 9-borabicyclo[3.3.1]nonane, have been used to produce aldols with good yields and diastereoselectivities. This research is important in the field of synthetic organic chemistry (Mukaiyama et al., 2003).

  • Specific Reduction of Fructose in Food Matrices : Boronic acids, including derivatives like 3-fluoro-5-methoxycarbonylphenylboronic acid, have been explored for their ability to specifically reduce fructose in food matrices. This could have implications in food processing and nutrition (Pietsch & Richter, 2016).

  • Novel Boronic Acid Protecting Group : A new boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed, showing potential in the field of organic synthesis (Yan et al., 2005).

  • Fluorescent Chemosensors Development : Boronic acids are being used to develop fluorescent chemosensors for biological active substances, which is crucial in disease prevention and diagnosis (Huang et al., 2012).

  • BODIPY-Modified Uridines for Nucleic Acid Probes : BODIPY-modified uridines have been prepared using boronic acids and are studied for their potential as fluorescent probes in nucleic acid research (Ehrenschwender & Wagenknecht, 2008).

Mechanism of Action

Target of Action

The primary target of (2-Iodo-5-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, (2-Iodo-5-methoxyphenyl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by (2-Iodo-5-methoxyphenyl)boronic acid is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Boronic acids and their esters, including (2-Iodo-5-methoxyphenyl)boronic acid, are only marginally stable in water . Their hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s ADME properties and bioavailability may be influenced by these factors .

Result of Action

The result of the action of (2-Iodo-5-methoxyphenyl)boronic acid is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is mild, functional group tolerant, and environmentally benign .

Action Environment

The action of (2-Iodo-5-methoxyphenyl)boronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH , which can affect the stability and efficacy of the compound .

Safety and Hazards

“(2-Iodo-5-methoxyphenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

“(2-Iodo-5-methoxyphenyl)boronic acid” is a valuable building block in organic synthesis . Its potential applications in catalytic reactions and antimicrobial activity suggest promising future directions .

properties

IUPAC Name

(2-iodo-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BIO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYAEIDOJUNIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)I)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281736
Record name B-(2-Iodo-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Iodo-5-methoxyphenyl)boronic acid

CAS RN

89694-50-8
Record name B-(2-Iodo-5-methoxyphenyl)boronic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Iodo-5-methoxyphenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-iodo-5-methoxyphenyl)boronic acid
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